molecular formula C9H17NO B13179522 1-(Pyrrolidin-2-YL)pentan-1-one

1-(Pyrrolidin-2-YL)pentan-1-one

Cat. No.: B13179522
M. Wt: 155.24 g/mol
InChI Key: NCPHZQGQJXFVEC-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-YL)pentan-1-one is a synthetic cathinone, a class of compounds known for their stimulant properties. This compound is structurally related to pyrovalerone and has been studied for its potential effects on the central nervous system . It is often used in scientific research to understand its pharmacological and toxicological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-2-YL)pentan-1-one can be synthesized through various methods. One common route involves the reaction of 2-bromo-1-phenylpentan-1-one with pyrrolidine under basic conditions . Another method includes the Grignard reaction between phenylmagnesium halide and 2-(pyrrolidin-1-yl)pentanamide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and not widely disclosed in public literature.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-2-YL)pentan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: 2-oxo-pyrrolidino-valerophenone

    Reduction: 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol

    Substitution: Products vary based on the nucleophile used.

Mechanism of Action

1-(Pyrrolidin-2-YL)pentan-1-one acts primarily as a norepinephrine-dopamine reuptake inhibitor . It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced stimulation of the central nervous system. This mechanism is similar to other synthetic cathinones and contributes to its stimulant effects .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrrolidin-2-YL)pentan-1-one is unique in its specific structural configuration, which influences its pharmacological profile and potency. Its distinct structure allows for specific interactions with neurotransmitter transporters, differentiating it from other synthetic cathinones .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-pyrrolidin-2-ylpentan-1-one

InChI

InChI=1S/C9H17NO/c1-2-3-6-9(11)8-5-4-7-10-8/h8,10H,2-7H2,1H3

InChI Key

NCPHZQGQJXFVEC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1CCCN1

Origin of Product

United States

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